3-Azabicyclo[3.2.0]heptane hydrochloride
Overview
Description
3-Azabicyclo[3.2.0]heptane hydrochloride: is a bicyclic amine compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol . It is a solid at room temperature and is commonly used in various chemical and pharmaceutical research applications. The compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it an interesting subject for synthetic and mechanistic studies.
Scientific Research Applications
3-Azabicyclo[3.2.0]heptane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Azabicyclo[3.2.0]heptane hydrochloride . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand these influences better.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.2.0]heptane hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been studied for its potential as a dopaminergic ligand, interacting with dopamine receptors such as D2L and D3 . These interactions are crucial for understanding its role in modulating neurotransmitter activity and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dopamine receptors can alter intracellular signaling cascades, affecting various cellular responses . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for dopamine receptors, where it can either inhibit or activate these receptors depending on the context . This binding can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective application in research and potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted cyclohexane derivative, to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions, often facilitated by a base or acid catalyst.
Introduction of Nitrogen: The nitrogen atom is introduced into the bicyclic structure through nucleophilic substitution reactions. Common reagents for this step include amines or ammonia.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and nitrogen introduction reactions are carried out in industrial reactors, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for industrial and research applications.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced amine derivatives.
Substitution: Substituted bicyclic amines with various functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Another bicyclic amine with a different ring structure.
2-Azabicyclo[2.2.1]heptane: A bicyclic compound with a different nitrogen placement.
1-Azabicyclo[2.2.2]octane: A larger bicyclic amine with a different ring size.
Uniqueness
3-Azabicyclo[3.2.0]heptane hydrochloride is unique due to its specific bicyclic structure and the position of the nitrogen atom within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMVRRSVCSOBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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